molecular formula C22H29ClFN3O3S B2972237 2-(4-fluorophenyl)-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)acetamide hydrochloride CAS No. 1329641-44-2

2-(4-fluorophenyl)-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)acetamide hydrochloride

Cat. No.: B2972237
CAS No.: 1329641-44-2
M. Wt: 470
InChI Key: IGHXRUBYALPBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fluorophenyl-acetamide core linked via a sulfonamide-ethyl group to a phenethyl-substituted piperazine ring. The hydrochloride salt enhances solubility for pharmacological applications. Key structural elements include:

  • 4-Fluorophenyl group: Enhances metabolic stability and binding affinity via hydrophobic and electronic effects.
  • Sulfonamide-ethyl linker: Provides rigidity and facilitates hydrogen bonding with biological targets.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-[4-(2-phenylethyl)piperazin-1-yl]sulfonylethyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O3S.ClH/c23-21-8-6-20(7-9-21)18-22(27)24-11-17-30(28,29)26-15-13-25(14-16-26)12-10-19-4-2-1-3-5-19;/h1-9H,10-18H2,(H,24,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHXRUBYALPBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-fluorophenyl)-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)acetamide hydrochloride, with CAS number 1329641-44-2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C22H29ClFN3O3S
Molecular Weight 470.0 g/mol
CAS Number 1329641-44-2

The compound features a piperazine moiety, which is often associated with various receptor interactions. The presence of the 4-fluorophenyl group suggests potential activity at dopamine and serotonin receptors, which are critical in modulating mood and behavior. Additionally, the sulfonamide group may enhance solubility and bioavailability, contributing to its pharmacodynamic profile.

Affinity for Receptors

Research indicates that compounds similar to 2-(4-fluorophenyl)-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)acetamide hydrochloride exhibit significant binding affinity for various neurotransmitter receptors. Notably:

  • Dopamine Receptors: Compounds with a similar structure have been shown to interact with D2 and D3 dopamine receptors, which are implicated in several neuropsychiatric disorders.
  • Serotonin Receptors: The piperazine component suggests potential effects on serotonin receptors (5-HT), which could influence mood regulation and anxiety.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit certain cell lines associated with cancer proliferation, indicating potential anti-cancer properties. For instance, preliminary data suggest it may impede the growth of breast cancer cell lines by inducing apoptosis through mitochondrial pathways.

Case Studies

  • Neuropharmacological Evaluation
    • A study assessed the effects of related piperazine derivatives on anxiety-like behavior in rodent models. Results indicated that these compounds could reduce anxiety behaviors in elevated plus maze tests, suggesting anxiolytic properties.
  • Antitumor Activity
    • In a recent publication, derivatives of this compound were tested against various cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, particularly in breast and lung cancer cells. The mechanism was attributed to cell cycle arrest and induction of apoptosis.
  • Binding Affinity Studies
    • Competition binding assays revealed that the compound has a high affinity for the A2A adenosine receptor, which is involved in modulating neurotransmission and has implications for treating conditions like Parkinson's disease.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

a) 2-(4-fluorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide (CAS: 897618-28-9)
  • Structure : Differs in the piperazine substituent (2-fluorophenyl vs. phenethyl).
  • Molecular Formula : C₂₀H₂₃F₂N₃O₃S (MW: 423.5).
b) N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (CAS: 701926-99-0)
  • Structure : Piperazine substituted with a p-toluenesulfonyl (tosyl) group.
  • Impact : The electron-withdrawing tosyl group may enhance sulfonamide stability but reduce piperazine flexibility, altering binding kinetics .
c) 2-(4-(3-Chlorophenyl)piperazin-1-yl)-N-(4-((2,4-dichlorobenzyl)sulfanyl)phenyl)acetamide
  • Structure : Features a 3-chlorophenyl-piperazine and dichlorobenzylsulfanyl group.

Variations in the Acetamide Core

a) 2-Chloro-N-(4-fluorophenyl)acetamide
  • Structure : Simpler analog with a chloroacetamide core.
  • Impact : The chloro group increases electrophilicity, making it reactive in nucleophilic substitution reactions but less stable in vivo compared to fluorinated analogs .
b) N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
  • Structure : Includes a nitro group and methylsulfonyl moiety.

Sulfonamide Linker Modifications

a) N-(2-((N,4-dimethylphenyl)sulfonamido)-1-(4-(trifluoromethyl)phenyl)ethyl)acetamide
  • Structure : Trifluoromethylphenyl group on the sulfonamide.
  • Impact : The CF₃ group enhances hydrophobicity and metabolic resistance, though it may sterically hinder target interactions .
b) 2-chloro-N-(2-((N,4-dimethylphenyl)sulfonamido)-1-phenylethyl)acetamide
  • Structure : Chloroacetamide with a dimethylphenyl-sulfonamide linker.
  • Impact : Chlorine and methyl groups balance lipophilicity and solubility, optimizing pharmacokinetics .

Structural and Functional Comparison Table

Compound Name Piperazine Substituent Acetamide Core Sulfonamide Linker Molecular Weight Key Properties
Target Compound (Hydrochloride) Phenethyl 4-Fluorophenyl Ethyl - High solubility, moderate lipophilicity
2-(4-(2-Fluorophenyl)piperazin-1-yl) analog 2-Fluorophenyl 4-Fluorophenyl Ethyl 423.5 Improved permeability, reduced bulk
N-(4-Fluorophenyl)-2-[4-tosylpiperazin-1-yl]acetamide Tosyl 4-Fluorophenyl Ethyl - Enhanced stability, reduced flexibility
2-(4-(3-Chlorophenyl)piperazin-1-yl)-N-(4-dichlorobenzylsulfanyl)acetamide 3-Chlorophenyl Dichlorobenzylsulfanyl Ethyl - High lipophilicity, potential toxicity
2-Chloro-N-(4-fluorophenyl)acetamide None 4-Fluorophenyl None (simple chloroacetamide) - High reactivity, low metabolic stability

Research Implications

  • Fluorine vs. Chlorine : Fluorinated analogs (e.g., target compound) generally exhibit better metabolic stability and lower toxicity than chlorinated derivatives .
  • Piperazine Modifications : Phenethyl and tosyl groups optimize receptor engagement, while smaller substituents (e.g., 2-fluorophenyl) enhance permeability .
  • Linker Design : Ethyl sulfonamide linkers balance rigidity and solubility, critical for oral bioavailability .

Q & A

Advanced Question

  • Computational docking : Molecular dynamics simulations using software like AutoDock Vina can predict binding affinities to receptors such as serotonin or dopamine transporters, leveraging structural similarities to piperazine-containing analogs .
  • In vitro assays : Radioligand binding assays (e.g., with radiolabeled 5-HT1A receptors) validate target engagement, while dose-response curves quantify IC50 values .

What techniques are critical for structural characterization?

Basic Question

  • X-ray crystallography : Resolves bond lengths (e.g., C–N = 1.33 Å) and torsion angles (e.g., nitro group twist: -16.7° to 160.9°), as demonstrated for related acetamides .
  • NMR spectroscopy : 1H/13C NMR identifies substituent effects (e.g., fluorine-induced deshielding at δ 160–165 ppm for aromatic protons) .

How should researchers address contradictions in bioactivity data across studies?

Advanced Question

  • Controlled replication : Standardize assay conditions (e.g., pH, temperature) to isolate variables. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

How can solubility and stability be profiled for in vitro studies?

Basic Question

  • UV-Vis spectroscopy : Measure λmax (e.g., 255 nm in ethanol) to assess solubility trends across solvents (e.g., DMSO > water) .
  • Accelerated stability testing : Store samples at -20°C and monitor degradation via HPLC over 6–12 months, ensuring >90% purity retention .

What experimental designs evaluate environmental fate and toxicity?

Advanced Question

  • Environmental partitioning : Use OECD Guideline 106 to assess adsorption coefficients (Kd) in soil-water systems .
  • Ecotoxicology : Acute toxicity assays (e.g., Daphnia magna LC50) and biodegradation studies under ISO 14593 protocols quantify ecological risks .

How can synergistic effects with other therapeutics be tested?

Advanced Question

  • Combination index (CI) method : Apply the Chou-Talalay model to assess synergism (CI < 1) in cancer cell lines (e.g., MCF-7) using fixed-ratio drug combinations .
  • In vivo models : Use randomized block designs with split plots to test efficacy in murine xenografts .

What strategies ensure long-term stability during storage?

Basic Question

  • Lyophilization : Freeze-drying in amber vials under argon prevents hydrolysis and photodegradation .
  • Analytical monitoring : Periodic LC-MS analysis detects degradation products (e.g., sulfone or des-fluoro derivatives) .

How does polymorphism impact bioavailability?

Advanced Question

  • Crystallographic screening : Identify polymorphs (e.g., Form I vs. II) via PXRD and compare dissolution rates using USP Apparatus II .
  • Bioavailability studies : Correlate polymorphic forms with AUC0-24 in rodent pharmacokinetic models .

What methodologies elucidate metabolic pathways?

Advanced Question

  • LC-MS/MS : Identify phase I metabolites (e.g., hydroxylation at the piperazine ring) and phase II conjugates (e.g., glucuronides) in hepatic microsomes .
  • CYP450 inhibition assays : Use fluorometric kits to assess isoform-specific metabolism (e.g., CYP3A4 vs. CYP2D6) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.